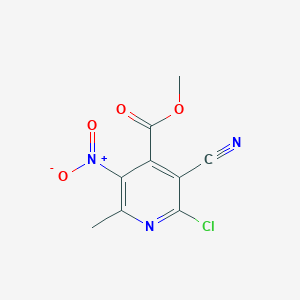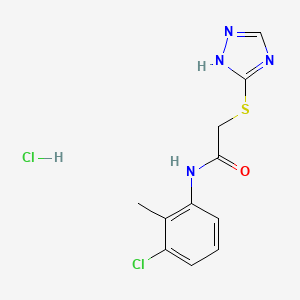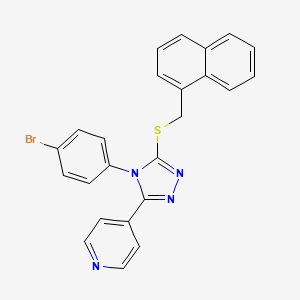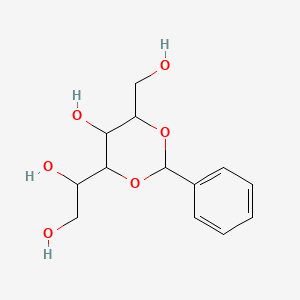
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is a chemical compound with the molecular formula C9H6ClN3O4 and a molecular weight of 255.61 g/mol . This compound is known for its unique structure, which includes a nitro group, a cyano group, and a chloro group attached to an isonicotinate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multiple steps. One common synthetic route includes the nitration of methyl isonicotinate, followed by chlorination and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
In industrial production, the compound is synthesized in bulk using similar methods but with optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano and chloro groups also contribute to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate can be compared with other similar compounds, such as:
- Methyl 3-cyano-5-methoxyisonicotinate
- Methyl 2-chloro-3-cyanoisonicotinate
- Methyl 2-chloro-5-nitroisonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the isonicotinate backbone. The unique combination of the nitro, cyano, and chloro groups in this compound gives it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H6ClN3O4 |
|---|---|
Poids moléculaire |
255.61 g/mol |
Nom IUPAC |
methyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H6ClN3O4/c1-4-7(13(15)16)6(9(14)17-2)5(3-11)8(10)12-4/h1-2H3 |
Clé InChI |
QPUWBHSGEGEBOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)


![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
![N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12012354.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012358.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12012376.png)

